(1R,2R)-1-[furan-2-ylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Overview
Description
rel-(2R,3R)-3-[(2-furylmethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt): is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique spirocyclic structure, which includes a piperidine ring fused to an indene moiety, and a furylmethyl group attached to a nitrogen atom. The presence of the trifluoroacetate salt enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3R)-3-[(2-furylmethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the furylmethyl group: This step involves the alkylation of the nitrogen atom in the piperidine ring with a furylmethyl halide or similar reagent.
Formation of the trifluoroacetate salt: The final step involves the reaction of the free base with trifluoroacetic acid to form the bis(trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which offer advantages such as better control over reaction conditions, improved safety, and scalability .
Chemical Reactions Analysis
Types of Reactions
rel-(2R,3R)-3-[(2-furylmethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The nitrogen atom can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction can yield furylmethylamine.
Scientific Research Applications
rel-(2R,3R)-3-[(2-furylmethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rel-(2R,3R)-3-[(2-furylmethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine: Similar in structure but lacks the spirocyclic core and trifluoroacetate salt.
Methyl 3-[(2-furylmethyl)amino]propanoate: Contains a furylmethyl group but differs in the overall structure and functional groups.
Uniqueness
rel-(2R,3R)-3-[(2-furylmethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. The presence of the trifluoroacetate salt enhances its solubility and stability, making it more suitable for various applications compared to similar compounds.
Properties
IUPAC Name |
(1R,2R)-1-[furan-2-ylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-21(13-14-5-4-12-23-14)17-15-6-2-3-7-16(15)19(18(17)22)8-10-20-11-9-19/h2-7,12,17-18,20,22H,8-11,13H2,1H3/t17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSGJYDMVPYMCY-MSOLQXFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C2C(C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CO1)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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